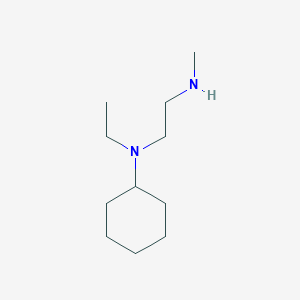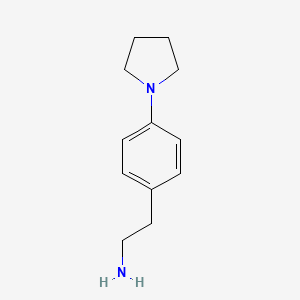
2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine
Descripción general
Descripción
2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine is a compound with the molecular weight of 190.29 . It is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
This compound can be synthesized by the Petasis reaction . The Petasis reaction is a multi-component reaction which is used to synthesize a variety of organic compounds.Molecular Structure Analysis
The structural analysis of the molecule can be performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .Chemical Reactions Analysis
The pyrrolidine ring in this compound is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .Physical And Chemical Properties Analysis
The geometric parameters of the molecule such as bond angles, bond lengths, and dihedral angles can be analyzed . The electronic and structural properties, HOMO and LUMO energies, thermodynamic parameters, vibrational frequencies, electrostatic potential, excitation energies, Mulliken atomic charges, and oscillator strengths can also be investigated .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound is synthesized using the Petasis reaction, which involves aldehyde, amine, and boronic acid . This method is preferred due to its mild reaction conditions. The structural properties of the molecule are analyzed using various spectroscopic methods like FTIR, UV, NMR, and supported by computational spectral studies .
Nonlinear Optical (NLO) Properties
Theoretical and experimental investigations have shown that alkylaminophenol compounds, which include “2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine”, exhibit significant NLO properties . These properties are crucial for applications in photonics and telecommunications.
Antiproliferative Action Against Cancer Cells
Alkylaminophenol compounds have been used in cancer treatment due to their antiproliferative action against cancer cells . The discovery of new compounds with such properties is vital for developing new pharmaceutical ingredients.
Antioxidant Properties
These compounds possess high antioxidant properties, making them suitable for medical applications where oxidative stress is a concern .
Quantum Chemical Calculations
The compound’s electronic and structural properties, such as bond lengths and angles, are investigated through quantum chemical calculations. These studies help in understanding the molecular properties and designing drugs with desired characteristics .
Drug Design and Development
The pyrrolidine ring, a key feature of this compound, is widely used in medicinal chemistry to obtain compounds for treating human diseases. Its versatility allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule .
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological profiles .
Action Environment
The reaction conditions of the petasis reaction, which is used to synthesize alkylaminophenol compounds, are mild, making it preferred in many applications .
Safety and Hazards
While specific safety and hazard information for 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .
Direcciones Futuras
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that further modifications and investigations could be made to explore how the chiral moiety influences biological activity .
Propiedades
IUPAC Name |
2-(4-pyrrolidin-1-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-8-7-11-3-5-12(6-4-11)14-9-1-2-10-14/h3-6H,1-2,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCIDARXUAXVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




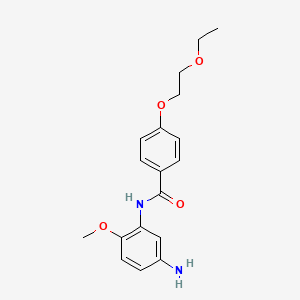

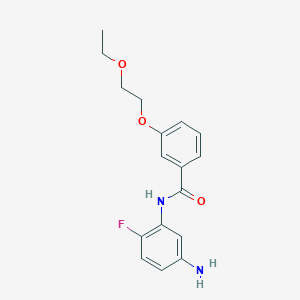
![3-[(3-Methoxypropyl)amino]propanamide](/img/structure/B1385874.png)
![3-[(2-Chlorobenzyl)amino]propanamide](/img/structure/B1385875.png)
![Methyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385876.png)
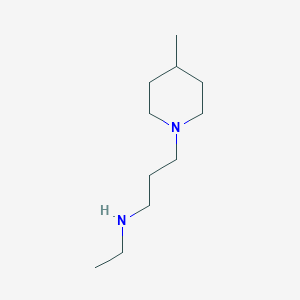
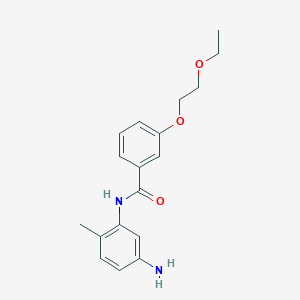
![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1385881.png)
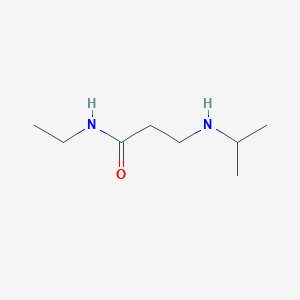

![[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1385889.png)
